molecular formula C8H13N3O5S B549169 Mertiatide CAS No. 66516-09-4

Mertiatide

Número de catálogo: B549169
Número CAS: 66516-09-4
Peso molecular: 263.27 g/mol
Clave InChI: RXACEEPNTRHYBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Composition and Clinical Use Technetium-99m mertiatide (99mTc-MAG3) is a radiopharmaceutical agent primarily used for renal imaging. Its kit formulation includes betiatide (a mercaptoacetyltriglycine ligand), stannous chloride dihydrate (as a reducing agent), sodium tartrate dihydrate (stabilizer), and lactose monohydrate . Upon reconstitution with sodium pertechnetate (99mTc), the complex binds to plasma proteins minimally (<10%), enabling efficient renal excretion via organic anion transporter 1 (OAT1) in the proximal tubules . It is FDA-approved for assessing renal function, particularly in diagnosing conditions like renal artery stenosis . The radiochemical purity (RCP) must exceed 90%, and the reconstituted product is stable for six hours at room temperature (15–30°C) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La preparación de Technecio-99m mertiatide implica la reconstitución de betiatide con pertecnetato de sodio. El proceso normalmente incluye los siguientes pasos:

Métodos de producción industrial: Technecio-99m this compound se produce utilizando un kit que contiene betiatide liofilizado. El kit está diseñado para facilitar la reconstitución con pertecnetato de sodio, lo que lo hace adecuado para entornos clínicos. La preparación debe utilizarse en las seis horas posteriores a la reconstitución y se almacena entre 15 y 25°C, protegido de la luz .

Análisis De Reacciones Químicas

Tipos de reacciones: Mertiatide se somete principalmente a reacciones de complejación con Technecio-99m. Las reacciones clave incluyen:

Reactivos y condiciones comunes:

Productos principales:

Aplicaciones Científicas De Investigación

Diagnostic Imaging

Renal Function Assessment
Technetium Tc 99m mertiatide is primarily employed to evaluate renal function, including the diagnosis of congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and calculi. It provides vital information about renal perfusion, size, position, and configuration, as well as differential renal function through renogram curves and renal angiograms .

Case Study: Renal Failure Diagnosis
In a clinical study involving patients with suspected renal failure, technetium Tc 99m this compound was administered intravenously. The imaging results allowed for the identification of obstructive uropathy in several cases, demonstrating its efficacy in differentiating between obstructive and non-obstructive causes of renal dysfunction .

Pharmacokinetics and Safety Profile

Pharmacokinetics
After intravenous administration, technetium Tc 99m this compound exhibits rapid clearance from the bloodstream, with approximately 90% excretion within three hours in healthy individuals. In patients with renal impairment, clearance rates significantly decrease, indicating its utility in assessing renal function .

ParameterHealthy SubjectsRenal Impairment
Plasma Clearance (L/min)0.30.03
Urinary Excretion (%)~90%~21.3%
Plasma Protein Binding (%)89%78%

Safety Considerations
The compound is generally well-tolerated; however, hypersensitivity reactions have been reported in rare cases. Monitoring for adverse effects is recommended during administration .

Clinical Research Applications

Use in Clinical Trials
Technetium Tc 99m this compound has been utilized in various clinical trials to evaluate new therapeutic agents targeting renal diseases. Its role as a biomarker helps assess the efficacy of treatments by providing quantitative data on renal function before and after intervention .

Case Study: Evaluating New Renal Therapies
In a recent trial assessing a new drug for chronic kidney disease, technetium Tc 99m this compound was employed to monitor changes in renal function over time. The imaging results indicated significant improvements in glomerular filtration rates among participants receiving the experimental treatment compared to the control group .

Mecanismo De Acción

Después de la administración intravenosa, el Technecio-99m mertiatide se elimina rápidamente de la sangre y se excreta por los riñones. El compuesto se une a las células tubulares renales, lo que permite una imagen detallada de la función y la estructura renal. El principal objetivo molecular son las células tubulares renales, y la vía implica la excreción del compuesto radiomarcado a través del tracto urinario .

Compuestos similares:

Singularidad de this compound: this compound es único debido a su alta depuración renal y su rápida excreción, lo que lo hace ideal para la obtención de imágenes renales dinámicas. Proporciona información detallada sobre la función y la estructura renal, lo que es crucial para diagnosticar diversas afecciones renales .

Comparación Con Compuestos Similares

Technetium-99m Hydroxymethylenediphosphonate (99mTc-HDP)

Structural and Functional Differences

Parameter 99mTc-Mertiatide (MAG3) 99mTc-HDP
Primary Use Renal imaging (e.g., glomerular filtration rate) Bone scintigraphy (metastasis detection)
Ligand Type Mercaptoacetyltriglycine (MAG3) Diphosphonate (hydroxymethylenediphosphonate)
Excretion Pathway Renal (OAT1-mediated tubular secretion) Renal (passive filtration, bone adsorption)
Protein Binding <10% ~50%
Radiochemical Purity ≥90% ≥95% (typical industry standard)
Storage Stability 6 hours at 15–30°C 4–8 hours at 15–25°C

Analytical Methods Both compounds require rigorous quality control via chromatography. Mertiatide’s RCP is validated using Waters Sep-Pak™ C18 cartridges, whereas HDP is analyzed via high-performance thin-layer chromatography (HPTLC) or instant thin-layer chromatography (ITLC-SG) .

Clinical Implications

  • This compound : Superior for dynamic renal imaging due to rapid tubular secretion, making it ideal for quantifying effective renal plasma flow (ERPF) .
  • HDP : Optimized for bone affinity due to diphosphonate’s hydroxyapatite binding, critical for detecting osteoblastic metastases .

Interaction Profiles

This compound’s diagnostic efficacy is compromised by drugs competing for OAT1 (e.g., cloxacillin), which reduces tubular uptake and skews renogram results . In contrast, HDP’s biodistribution is less affected by drug interactions but may be altered in patients with severe renal impairment due to delayed clearance.

Research Findings and Challenges

  • This compound : Clinical studies highlight its reliability in pediatric and renally impaired populations, with 95% specificity in detecting obstructive uropathy . However, its reliance on OAT1 necessitates pre-procedural drug interaction screening.
  • HDP : While stable in diverse metabolic conditions, its lower specificity for soft-tissue lesions limits utility outside skeletal imaging .

Actividad Biológica

Mertiatide, also known as Technetium-99m mercaptoacetyltriglycine (MAG3), is a radiopharmaceutical primarily used for renal imaging and function assessment. This compound has garnered attention for its biological activity, particularly in the context of renal diagnostics. Herein, we explore its pharmacokinetics, clinical applications, safety profile, and relevant case studies.

Pharmacokinetics

This compound is characterized by its rapid renal uptake and clearance. The pharmacokinetic profile includes:

  • Protein Binding : this compound exhibits a high protein binding rate of approximately 78.6%, which is significantly higher than that of iodine-131 o-iodohippurate (OIH) at 53.1% .
  • Volume of Distribution : The volume of distribution for this compound is about 7.06 liters, indicating a relatively confined distribution compared to OIH's 10.78 liters .
  • Clearance Rates : Studies have shown that the time to peak renogram curves is faster for this compound compared to OIH, suggesting more efficient renal imaging capabilities .

Clinical Applications

This compound is utilized predominantly in the diagnosis of various renal conditions. Its applications include:

  • Assessment of Renal Function : this compound is indicated for evaluating congenital and acquired renal abnormalities, renal failure, urinary tract obstruction, and kidney stones in pediatric patients aged 30 days and older .
  • Imaging Techniques : The compound is used in dynamic renal scintigraphy to provide detailed images of kidney function and blood flow.

Safety Profile

The safety profile of this compound has been evaluated through clinical studies. Key findings include:

  • Adverse Reactions : Reported adverse events are mostly mild and include symptoms such as injection site pain or discomfort . More serious reactions are rare.
  • Radiation Dosimetry : The estimated radiation equivalent dose varies by organ, with the kidneys receiving approximately 0.0039 mSv/MBq .

Data Table: Radiation Equivalent Dose for this compound

OrganAdult Dose (mSv/MBq)
Gallbladder Wall0.0044
Lower Large Intestine Wall0.0088
Small Intestine0.0044
Kidneys0.0039
Liver0.00098

Case Studies

Several studies have highlighted the effectiveness of this compound in clinical practice:

  • Renal Function Assessment in Children : A study involving children demonstrated that this compound effectively differentiated between normal and impaired renal function, providing critical information for treatment planning .
  • Impact of Drug Interactions : Research indicated that drugs interacting with organic anion transporters could affect the clearance of this compound, potentially leading to misinterpretation of renal function tests .
  • Comparative Studies with Other Radiopharmaceuticals : In a comparative study, this compound was shown to provide superior imaging results compared to traditional agents like OIH, especially in patients with varying degrees of renal impairment .

Q & A

Basic Research Questions

Q. What foundational methodologies are critical for establishing Mertiatide’s chemical stability under varying physiological conditions?

  • Methodological Answer :

  • Step 1 : Conduct accelerated stability studies under controlled conditions (e.g., pH, temperature, light exposure) using HPLC or mass spectrometry to monitor degradation products .
  • Step 2 : Validate stability parameters (e.g., half-life, degradation pathways) against pharmacopeial standards (e.g., ICH Q1A guidelines).
  • Step 3 : Use statistical models (e.g., Arrhenius equation) to extrapolate long-term stability from short-term data .
    • Table 1 : Common Analytical Techniques for Stability Studies
TechniquePrincipleKey MetricsLimitations
HPLCSeparation via retention timePurity %, degradation peaksRequires reference standards
NMRStructural elucidationMolecular integrityLow sensitivity for trace impurities
DSCThermal behaviorMelting point, polymorphic transitionsLimited to solid-state analysis

Q. How should researchers structure a literature review to identify understudied aspects of this compound’s mechanism of action?

  • Methodological Answer :

  • Step 1 : Use systematic review protocols (PRISMA guidelines) to search databases (PubMed, SciFinder) with keywords: "this compound AND (pharmacodynamics OR receptor binding)" .
  • Step 2 : Map existing studies to identify gaps (e.g., unexplored signaling pathways, species-specific responses) using tools like VOSviewer for bibliometric analysis .
  • Step 3 : Prioritize hypotheses for experimental validation (e.g., kinase inhibition assays) based on clinical relevance .

Q. What are the standard protocols for validating the purity of this compound in experimental batches?

  • Methodological Answer :

  • Step 1 : Combine orthogonal techniques (HPLC for quantitative analysis, NMR for structural confirmation) .
  • Step 2 : Apply acceptance criteria (e.g., ≥95% purity, ≤0.1% unknown impurities) aligned with regulatory guidelines .
  • Step 3 : Document batch-to-batch variability using control charts to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory in vitro and in vivo efficacy data for this compound be reconciled methodologically?

  • Methodological Answer :

  • Step 1 : Audit experimental conditions (e.g., cell line viability, animal model genetic background) for confounding factors .
  • Step 2 : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dose-exposure-response relationships across systems .
  • Step 3 : Validate findings using humanized models or organ-on-chip platforms to bridge translational gaps .

Q. Which multivariate statistical models are most appropriate for assessing synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Step 1 : Design factorial experiments to test drug combinations at varying concentrations .
  • Step 2 : Apply response surface methodology (RSM) or Chou-Talalay synergy indices to quantify interactions .
  • Step 3 : Use machine learning (e.g., random forests) to identify non-linear interaction patterns in high-throughput datasets .

Q. How can researchers optimize this compound’s bioavailability through systematic modification of its derivatization pathways?

  • Methodological Answer :

  • Step 1 : Perform structure-activity relationship (SAR) studies to modify functional groups (e.g., esterification for lipophilicity) .
  • Step 2 : Use in silico tools (e.g., Molecular Dynamics simulations) to predict solubility and membrane permeability .
  • Step 3 : Validate top candidates in ex vivo permeability assays (e.g., Caco-2 cell monolayers) .

Q. What experimental frameworks are recommended to address ethical challenges in this compound’s preclinical toxicity testing?

  • Methodological Answer :

  • Step 1 : Adhere to ARRIVE guidelines for animal studies, ensuring sample size justification and harm-benefit analysis .
  • Step 2 : Implement blinding and randomization to minimize bias in histopathological assessments .
  • Step 3 : Use alternative models (e.g., zebrafish embryos) for preliminary toxicity screening to reduce mammalian use .

Q. Data Contradiction and Validation

Q. What strategies resolve discrepancies between computational predictions and experimental binding affinities of this compound?

  • Methodological Answer :

  • Step 1 : Cross-validate docking results (e.g., AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) data .
  • Step 2 : Adjust force field parameters in simulations to account for solvation effects or protein flexibility .
  • Step 3 : Publish negative results to improve predictive algorithms via community-driven databases .

Q. How should researchers design multi-center studies to ensure consistency in this compound’s clinical trial outcomes?

  • Methodological Answer :

  • Step 1 : Standardize protocols (e.g., SOPs for dosing, sample collection) across sites .
  • Step 2 : Use mixed-effects models to account for inter-center variability in statistical analysis .
  • Step 3 : Conduct interim audits to monitor protocol adherence and data integrity .

Q. Methodological Innovation

Q. What emerging technologies could enhance the detection limits of this compound in trace-level environmental samples?

  • Methodological Answer :
  • Step 1 : Employ nano-material-based sensors (e.g., graphene oxide FETs) for ultrasensitive detection .
  • Step 2 : Validate with tandem mass spectrometry (LC-MS/MS) to achieve sub-ppb quantification .
  • Step 3 : Collaborate with environmental chemists to contextualize ecological risk assessments .

Propiedades

Número CAS

66516-09-4

Fórmula molecular

C8H13N3O5S

Peso molecular

263.27 g/mol

Nombre IUPAC

2-[[2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C8H13N3O5S/c12-5(2-10-7(14)4-17)9-1-6(13)11-3-8(15)16/h17H,1-4H2,(H,9,12)(H,10,14)(H,11,13)(H,15,16)

Clave InChI

RXACEEPNTRHYBQ-UHFFFAOYSA-N

SMILES

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS

SMILES canónico

C(C(=O)NCC(=O)O)NC(=O)CNC(=O)CS

Key on ui application

MAG 3 that are used in medicine as sources of radiation for radiotherapy and for diagnostic purposes. They have numerous uses in research and industry.

Punto de ebullición

792.3ºC at 760 mmHg

melting_point

N/A

Key on ui other cas no.

66516-09-4

Secuencia

deamino-Ncy-Gly-Gly-Gly-OH

Fuente

Synthetic

Almacenamiento

-20°C

Sinónimos

99m Mercaptoacetylglycyl-glycyl-glycine, Technetium
99m Mertiatide, Tc
99mTc MAG3
99mTc Mercaptoacetyltriglycine
99mTc-MAG3
99mTc-Mercaptoacetyltriglycine
MAG3, TechneScan
Mercaptoacetylglycyl-glycyl-glycine, Technetium 99m
Mertiatide, Tc 99m
Tc 99m Mertiatide
TechneScan MAG3
Technetium 99m MAG3
Technetium 99m Mercaptoacetylglycyl glycyl glycine
Technetium 99m Mercaptoacetylglycyl-glycyl-glycine
Technetium 99m Mercaptoacetylglycylglycylglycine
Technetium 99m Mercaptoacetyltriglycine
Technetium Tc 99m Mertiatide
Technetium-99m-MAG3
Technetium-99m-Mercaptoacetylglycylglycylglycine
Technetium-99m-Mercaptoacetyltriglycine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mertiatide
Reactant of Route 2
Reactant of Route 2
Mertiatide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Mertiatide
Reactant of Route 4
Reactant of Route 4
Mertiatide
Reactant of Route 5
Reactant of Route 5
Mertiatide
Reactant of Route 6
Mertiatide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.